Acide 2,1,3-benzothiadiazole-5-carboxylique

Vue d'ensemble

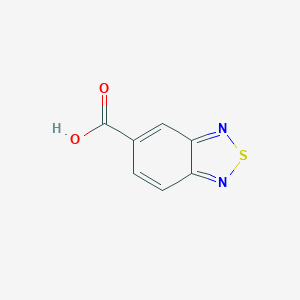

Description

2,1,3-Benzothiadiazole-5-carboxylic acid is a chemical compound that has been studied for various applications, including its role as a synergist for pesticides and its potential in the synthesis of coordination compounds. The compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxylic acid functional group.

Synthesis Analysis

The synthesis of carboxyl 1,2,3-benzothiadiazole derivatives has been reported in the literature. For instance, one synthesis route involves the reaction of p-aminobenzoic acid with acetic anhydride to form p-acetaminobenzoic acid, which is then treated with chlorosulfonic acid to yield an intermediate sulfonyl chloride compound. This intermediate is reduced to form a hydrosulfuryl aminobenzoic acid, which upon diazotization and extraction with ether, affords the title compound with a moderate yield . This synthesis route highlights the complexity and multi-step nature of synthesizing benzothiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 2,1,3-benzothiadiazole derivatives can be elucidated using X-ray crystallography. For example, the regio- and stereoselectivity of Pd(II)-catalyzed arylation reactions directed by 4-amino-2,1,3-benzothiadiazole (ABTD) were confirmed by the X-ray structures of representative compounds . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives can participate in various chemical reactions. The use of ABTD as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization has been explored, demonstrating the versatility of these compounds in organic synthesis. Such reactions include arylation, benzylation, acetoxylation, and alkoxylation of carboxamides, leading to a variety of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzothiadiazole ring can significantly affect the compound's behavior as a synergist for pesticides, as seen in the structure-activity relationships of these compounds against the house fly . Additionally, the liquid crystalline behaviors of carboxylic acid derivatives containing a thiadiazole ring have been studied, revealing that the length of the alkoxy chain attached to the phenyl moiety affects the liquid crystal properties .

Applications De Recherche Scientifique

Fabrication de matériaux poreux intelligents

Les dérivés d'acide 2,1,3-benzothiadiazole (BTD), y compris l'acide 2,1,3-benzothiadiazole-5-carboxylique, sont apparus comme de nouveaux blocs de construction polyvalents pour la fabrication de matériaux poreux intelligents . Ces matériaux présentent de grandes surfaces, une forte porosité, une stabilité thermique et une possibilité de réglage chimique, ce qui les rend adaptés à un large éventail d'applications .

Développement de cadres organiques à liaisons hydrogène (HOF)

Les cadres organiques à liaisons hydrogène (HOF) à base de BTD et ses unités moléculaires d'ester méthylé et d'acide carboxylique en solutions et à l'état solide ont été étudiés . Ces études fournissent de nouvelles conclusions pour une meilleure compréhension du photocomportement des dérivés de BTD et des HOF associés .

Applications photoniques

Le photocomportement des dérivés de BTD et des HOF associés peut aider au développement de nouveaux HOF pour des applications photoniques . Ces applications comprennent l'optoélectronique avancée, où la conception et la fabrication de nouveaux matériaux présentant des propriétés de luminescence constituent le principal intérêt de la recherche .

Études spectroscopiques

Les propriétés spectroscopiques des HOF à base de BTD et de ses unités moléculaires en solutions et à l'état solide ont été étudiées . Ces études fournissent des informations sur leurs propriétés spectroscopiques, qui peuvent être utiles dans diverses applications de recherche scientifique .

Recherche chimique

L'this compound est utilisé dans la recherche chimique . Il est disponible auprès de divers fournisseurs de produits chimiques pour une utilisation en laboratoire

Orientations Futures

Future research directions could involve the development of new synthesis methods for 2,1,3-Benzothiadiazole-5-carboxylic acid and its derivatives. For instance, a transition-metal-free visible-light-induced photocatalytic method for the direct C–H alkylation of 2,1,3-benzothiadiazole has been disclosed .

Mécanisme D'action

Target of Action

The primary targets of 2,1,3-Benzothiadiazole-5-carboxylic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other benzothiadiazole compounds , it might interact with its targets through a mechanism involving electron density transfer .

Pharmacokinetics

Its boiling point is approximately 368.7±15.0 °C at 760 mmHg , and its melting point is around 228-230 °C . These properties might influence its bioavailability, but more research is needed to understand its pharmacokinetic profile.

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXJZVGBCACMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345128 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16405-98-4 | |

| Record name | 2,1,3-Benzothiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-benzothiadiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)